丙烷-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

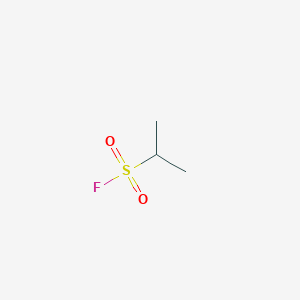

Propane-2-sulfonyl fluoride, also known as 2-propanesulfonyl fluoride, is an organosulfur compound with the molecular formula C3H7FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a propane backbone. This compound is of significant interest in organic synthesis and chemical biology due to its unique reactivity and stability.

科学研究应用

Propane-2-sulfonyl fluoride has found widespread applications in various fields:

Organic Synthesis: It is used as a building block for the synthesis of complex molecules.

Chemical Biology: Its reactivity with specific amino acids makes it useful for labeling and probing biological systems.

Drug Discovery: It serves as a precursor for the development of pharmaceuticals.

Materials Science: It is used in the synthesis of functional materials with unique properties

作用机制

Target of Action

Propane-2-sulfonyl fluoride, like other sulfonyl fluorides, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . The compound’s primary targets are context-specific amino acids or proteins . These targets are chosen for their unique stability-reactivity balance, which makes them attractive for diverse applications .

Mode of Action

The mode of action of propane-2-sulfonyl fluoride involves the compound interacting with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The proximity of the aryl sulfonyl fluoride to a nucleophile on the target enables the compound to react with the nucleophile via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by propane-2-sulfonyl fluoride are those involving the targets of the compound. The compound’s interaction with its targets can lead to the inactivation of enzymes, thereby affecting the corresponding biochemical pathways . For example, the compound can react with active site amino acids to inactivate these enzymes .

Pharmacokinetics

The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability.

Result of Action

The result of the action of propane-2-sulfonyl fluoride is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This can lead to the inactivation of enzymes , potentially affecting various biological processes. For example, the compound has been found to be effective at killing Gram-negative bacteria .

Action Environment

The action of propane-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it can remain stable and reactive in a biological environment.

准备方法

Synthetic Routes and Reaction Conditions

Propane-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides. This method typically uses potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .

Industrial Production Methods

In industrial settings, the production of propane-2-sulfonyl fluoride often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic fluorosulfonylating reagent. This method is favored for its efficiency and scalability, allowing for the large-scale production of sulfonyl fluorides .

化学反应分析

Types of Reactions

Propane-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Sulfur(VI) Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with other functional groups, making it a versatile tool in synthetic chemistry.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.

SuFEx Reagents: Various reagents, including sulfuryl fluoride gas (SO2F2), are used in SuFEx reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives .

相似化合物的比较

Similar Compounds

Methanesulfonyl Fluoride: Similar in structure but with a methane backbone.

Ethanesulfonyl Fluoride: Similar but with an ethane backbone.

Benzenesulfonyl Fluoride: Contains a benzene ring instead of a propane backbone.

Uniqueness

Propane-2-sulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike methanesulfonyl fluoride and ethanesulfonyl fluoride, it offers a more versatile reactivity profile, making it suitable for a broader range of applications in synthetic chemistry and chemical biology .

生物活性

Propane-2-sulfonyl fluoride (PSF), also known as propanesulfonyl fluoride, is an organosulfur compound that has garnered attention for its unique biological activity and applications in chemical biology. This article delves into the synthesis, reactivity, and biological implications of PSF, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Propane-2-sulfonyl fluoride is characterized by a sulfonyl fluoride group attached to a propane backbone. Its synthesis typically involves the reaction of thiols or disulfides with fluorinating agents, which can include greener synthetic routes that enhance safety and environmental sustainability. The compound's electrophilic nature allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Biological Activity

Mechanism of Action

The biological activity of PSF is primarily attributed to its ability to act as a reactive electrophile. It can modify nucleophilic residues in proteins, particularly serine, threonine, lysine, cysteine, and histidine. This reactivity allows PSF to function as a covalent inhibitor of enzymes, particularly proteases . The mechanism typically involves the formation of a covalent bond with the target protein, leading to inhibition of its activity.

Applications in Chemical Biology

PSF has been utilized in various research areas:

- Covalent Enzyme Inhibition : PSF serves as a probe for identifying and validating enzyme targets through its ability to form stable covalent bonds with active site residues.

- Fragment-Based Drug Discovery : The compound has been employed in fragment screening to discover new covalent ligands . Its reactivity profile enables the identification of potential drug candidates targeting specific proteins.

- Mapping Protein Interactions : PSF can be used to map enzyme binding sites and study protein-protein interactions due to its selective reactivity with specific amino acid residues .

Research Findings

Recent studies have highlighted the utility of PSF in various biological contexts:

- Inhibition of Proteases : Research indicates that sulfonyl fluorides like PSF effectively inhibit serine proteases by modifying the active site serine residue. This property has been exploited for developing therapeutic agents against diseases where protease activity is dysregulated .

- Fragment Screening Studies : In a recent study, PSF was part of a library that underwent screening for covalent probes. The results demonstrated significant conversion rates when reacting with specific protein targets, indicating its potential as a lead compound in drug development .

- Stability and Reactivity Profiling : A comprehensive profiling study assessed the stability and reactivity of sulfur(VI) fluorides, including PSF. The findings revealed that while PSF exhibits good aqueous stability, it retains sufficient reactivity for biological applications, making it suitable for use in physiological conditions .

Data Tables

The following tables summarize key findings related to the biological activity and applications of PSF:

| Study | Target Protein | Inhibition Type | Conversion Rate (%) | Reference |

|---|---|---|---|---|

| Study 1 | Serine Protease | Covalent Inhibition | 84 | |

| Study 2 | Various Proteins | Fragment Screening | 83 | |

| Study 3 | Enzyme Targets | Target Validation | Varies |

Case Studies

-

Protease Inhibition Case Study :

- Inhibitors based on sulfonyl fluorides were tested against various serine proteases. Results indicated that modifications at the sulfonyl group could enhance specificity and potency against particular proteases involved in cancer progression.

-

Fragment-Based Discovery :

- A fragment library containing PSF derivatives was screened against a panel of enzymes. Notably, several compounds exhibited high labeling efficiency, suggesting potential pathways for developing novel therapeutics targeting resistant strains of bacteria.

属性

IUPAC Name |

propane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2S/c1-3(2)7(4,5)6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXYJSUNHPISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。